molecular formula C7H7N3O4 B15370126 N-(2-methoxy-4-nitrophenyl)nitrous amide CAS No. 776250-31-8

N-(2-methoxy-4-nitrophenyl)nitrous amide

Cat. No.: B15370126
CAS No.: 776250-31-8
M. Wt: 197.15 g/mol
InChI Key: GMTMBFBCWMNJJS-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)nitrous amide is a nitroaromatic compound characterized by a nitrous amide (–N–NO) functional group attached to a 2-methoxy-4-nitrophenyl moiety. Key features include:

  • Electron-withdrawing groups: The nitro (–NO₂) and methoxy (–OCH₃) substituents on the aromatic ring modulate electron density, affecting electrophilic substitution reactions and intermolecular interactions .
  • Functional group reactivity: The nitrous amide group may participate in redox reactions or act as a precursor for further derivatization, similar to other nitroso compounds .

Properties

CAS No.

776250-31-8

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)nitrous amide

InChI

InChI=1S/C7H7N3O4/c1-14-7-4-5(10(12)13)2-3-6(7)8-9-11/h2-4H,1H3,(H,8,11)

InChI Key

GMTMBFBCWMNJJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN=O

Origin of Product

United States

Biological Activity

N-(2-methoxy-4-nitrophenyl)nitrous amide is a compound of significant interest due to its potential biological activities. This organic compound, characterized by its nitrous amide functional group and substituted aromatic ring, has been studied for various applications, including its use as a pesticide and in pharmaceutical contexts. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C9_9H10_10N4_4O3_3
  • Molecular Weight : 197.148 g/mol
  • Functional Groups : Methoxy (-OCH3_3), Nitro (-NO2_2), Nitrous Amide (-N(NO)2_2)

The unique structure of this compound contributes to its reactivity and biological properties. The presence of both nitro and methoxy groups on the aromatic ring may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the activity of nitro(het)aromatic compounds has been assessed in various cancer cell lines, revealing significant cytotoxic effects:

CompoundCell LineIC50_{50} (nM)Reference
Prodrug 3PC3 (prostate cancer)1.793
Compound IHCT-116 (colon cancer)Moderate Activity
Compound IIMCF-7 (breast cancer)Significant Inhibition

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer treatment.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzymatic Reduction : Similar compounds have shown to be activated by reductases in hypoxic conditions, leading to selective cytotoxicity against tumor cells while sparing normal cells .
  • Interference with DNA Repair Mechanisms : Some nitro compounds are known to inhibit DNA repair enzymes, enhancing their anticancer efficacy .

Pesticidal Activity

This compound has been noted for its potential use as a pesticide or herbicide. Its biological activity against certain pathogens suggests that it may effectively target agricultural pests:

  • Pathogen Targeting : The compound has demonstrated efficacy against specific fungal and bacterial strains, indicating its potential role in crop protection.

Study on Anticancer Efficacy

A study investigated the anticancer efficacy of this compound analogs against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics:

  • Cell Viability Assays : Conducted using different concentrations of the compound, showing a dose-dependent response.
  • Selectivity Index : The selectivity index was calculated to assess the safety profile of these compounds against normal cells.

Environmental Impact Assessment

Another study explored the environmental implications of using this compound as a pesticide. It emphasized the need for further research into its degradation products and long-term ecological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-(2-Methoxy-4-Nitrophenyl)acetamide
  • Structure: Replaces the nitrous amide (–N–NO) with an acetamide (–NHCOCH₃) group.
  • Properties :
    • Higher thermal stability due to the resonance stabilization of the acetamide group .
    • Reduced redox activity compared to nitrous amide derivatives.
    • Applications: Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) .
Parameter N-(2-Methoxy-4-Nitrophenyl)nitrous Amide N-(2-Methoxy-4-Nitrophenyl)acetamide
Molecular Formula Not explicitly provided C₉H₁₀N₂O₄
Functional Group Nitrous amide (–N–NO) Acetamide (–NHCOCH₃)
Thermal Stability Likely lower High (stable up to decomposition)
Reactivity Redox-active Electrophilic substitution dominant
(b) N-(4-Chloro-2,5-Dimethoxyphenyl)-2-[(2-Methoxy-4-Nitrophenyl)azo]-3-Oxobutyramide
  • Structure : Incorporates an azo (–N=N–) bridge and additional methoxy/chloro substituents.
  • Properties: Enhanced conjugation due to the azo group, leading to applications in dyes/pigments . Broader absorption spectra compared to non-azo analogs. Higher molecular weight (C₁₈H₁₈ClN₅O₆) contributes to industrial use in colorants .

Substituent Effects

(a) 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
  • Structure : Benzamide derivative with bromo and nitro groups.
  • Properties :
    • Halogen (Br) enhances intermolecular interactions (e.g., halogen bonding) .
    • Similar nitro/methoxy substitution pattern but lacks the nitrous amide group.
    • Applications: Antimicrobial activity reported for related amides .
(b) 2-Methoxy-4-Nitrophenyl Isothiocyanate
  • Structure : Replaces nitrous amide with isothiocyanate (–N=C=S).
  • Properties :
    • Melting point: 106–109°C, indicating crystalline stability .
    • Reactivity: Isothiocyanate participates in nucleophilic additions, unlike nitrous amide.

Preparation Methods

Nitration of 2-Methoxyaniline

Electrophilic nitration of 2-methoxyaniline employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group directs nitration to the para position, yielding 2-methoxy-4-nitroaniline with ~70% efficiency. However, competing ortho nitration (~15%) and over-nitration (~10%) reduce overall selectivity.

Amidation of 2-Methoxy-4-Nitroaniline

The amine group of 2-methoxy-4-nitroaniline is subsequently converted to a nitrous amide via reaction with nitrous acid (HNO₂) under acidic conditions. This step, conducted at −10°C to prevent diazotization, achieves moderate yields (50–60%). Challenges include the instability of nitrous acid and competing side reactions, such as the formation of diazonium salts.

Table 1: Traditional Synthesis Parameters and Outcomes

Step Reagents Temperature Yield (%) Selectivity (%)
Nitration HNO₃, H₂SO₄ 0–5°C 70 85
Amidation HNO₂, HCl −10°C 55 90

One-Step Catalytic Amination via Nash Reaction

A breakthrough method disclosed in US Patent 6,552,229B1 enables the direct synthesis of nitro-substituted aromatic amides through a single-step catalytic amination. This approach eliminates intermediate isolation, enhancing process efficiency.

Reaction Mechanism

The Nash reaction involves contacting a nitroaromatic compound (e.g., 3-nitroanisole) with an amide (e.g., acetamide) in the presence of a base (e.g., KOH) and polar solvent (e.g., DMSO). Oxygen or air atmospheres suppress byproduct formation, favoring 4-nitroso-substituted intermediates that tautomerize to the target amide.

Key Reaction Parameters:

  • Molar Ratio (Amide:Nitroaromatic): 1:1.5–1:6
  • Temperature: 70–100°C
  • Atmosphere: Oxygen > Air > Nitrogen

Table 2: Optimization of One-Step Catalytic Amination

Entry Amide Nitroaromatic Base Solvent Yield (%)
1 Acetamide 3-Nitroanisole KOH DMSO 46
2 Urea Nitrobenzene NaOH DMF 38
3 Formamide 3-Nitrotoluene K₂CO₃ NMP 41

Advantages and Limitations

This method achieves yields up to 46% for this compound derivatives while minimizing byproducts like 4,4′-dinitrodiphenylamine (<5%). However, the requirement for anhydrous conditions and precise temperature control increases operational complexity.

Nitrosonium-Initiated C–N Bond Formation

Recent work by The Journal of Organic Chemistry demonstrates a novel nitrosonium (NO⁺)-mediated coupling strategy for constructing aromatic amides. This method leverages nitrosoarenes and methoxy-substituted aromatics under strongly acidic conditions.

Reaction Protocol

A representative procedure involves:

  • Combining 4-nitrosoanisole (1.0 mmol) with trifluoroacetic acid (TFA, 6.5 mmol) and NOBF₄ (0.3 mmol) in CH₂Cl₂.
  • Stirring under oxygen at 25°C for 3 hours.
  • Reducing the intermediate aminium N-oxide with iron powder to yield the final amide.

Table 3: Effect of Catalytic NOBF₄ on Reaction Efficiency

NOBF₄ (equiv) TFA (equiv) Atmosphere Yield (%)
0 6.5 O₂ 18
0.3 6.5 O₂ 92
0.5 6.5 N₂ 40

Scope and Selectivity

The method tolerates electron-donating substituents (e.g., methoxy, methyl) but fails with electron-withdrawing groups (e.g., nitro). Yields exceed 90% for methoxy-rich substrates, underscoring its suitability for this compound synthesis.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Traditional Multi-Step 55 85 Moderate Low
One-Step Catalytic 46 90 High Medium
Nitrosonium-Initiated 92 95 High High

The nitrosonium-initiated method outperforms others in yield and purity but requires expensive NOBF₄ catalysts. Traditional approaches remain relevant for small-scale laboratory synthesis due to their simplicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)nitrous amide, and how can reaction conditions be tailored to maximize yield?

  • Methodology :

  • Precursor selection : Start with N-(2-methoxy-4-nitrophenyl)amine. Nitrosation is achieved using NaNO₂ in HCl (1–2 eq) at 0–5°C to avoid over-nitrosation or diazotization side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. For acidic conditions, dilute HCl (1M) is preferred .
  • Monitoring : Track progress via TLC (silica gel, hexane:EtOAc 3:1) or HPLC (C18 column, 254 nm detection). Yield improvements (60–80%) are achieved by maintaining pH < 3 and slow addition of NaNO₂ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.31 (d, J=8.9 Hz, nitro-adjacent H) and δ 7.85 (d, J=2.5 Hz, methoxy-adjacent H). The nitrous amide proton appears as a singlet (δ 9.63) .
  • IR : Confirm C=O (1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (1520/1340 cm⁻¹), and N–N=O (1450 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI⁺) validates the molecular ion [M+H]⁺ at m/z 256.08 (calculated: 256.07) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxy and 4-nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • Electronic analysis : The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for SNAr at the para position. The methoxy group (-OMe) donates electrons via resonance but induces steric hindrance at the ortho position .
  • Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., thiols) in DMF at 25°C. Compare Hammett substituent constants (σ⁺) to predict regioselectivity .
  • DFT modeling : B3LYP/6-31G* calculations reveal partial charges (nitro: +0.35 e, methoxy: -0.28 e), guiding site-specific reactivity .

Q. How can researchers resolve discrepancies between computational stability predictions and experimental degradation data for this compound under physiological pH?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (retention time shifts) over 72 hours .
  • Computational adjustments : Refine COSMO-RS simulations by incorporating explicit solvation (water molecules) and protonation states (pKa ~3.5 for nitro group) .
  • Validation : Cross-reference with structurally analogous nitrosamines (e.g., N-nitroso PMEC) to identify pH-sensitive motifs .

Q. What experimental strategies assess the genotoxic potential of this compound, given its structural similarity to N-nitroso impurities?

  • Methodology :

  • Ames test : Use Salmonella typhimurium strains TA98 and TA100 ± S9 metabolic activation. A 10% revertant colony increase indicates mutagenicity .
  • Comet assay : Treat human HepG2 cells with 0.1–100 µM compound for 24h. Quantify DNA strand breaks via electrophoresis (Tail Moment > 1.5 signifies genotoxicity) .
  • Adduct profiling : LC-MS/MS identifies N7-guanine adducts (m/z 408→292 transition) in vitro, comparing to N-nitroso reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data regarding the nitrous amide proton’s chemical shift?

  • Methodology :

  • Variable-temperature NMR : Acquire spectra at 25°C and 60°C. Proton exchange broadening at δ 9.63 suggests tautomerization (amide ↔ imidic acid) .
  • Deuterium exchange : Add D₂O; disappearance of the δ 9.63 peak confirms exchangeable protons.
  • Comparative analysis : Cross-check with crystallographic data (SHELXL-refined structures) to validate bond lengths (N–N=O: ~1.28 Å) and tautomeric states .

Methodological Resources

  • Crystallography : SHELXL-2018 for refining X-ray structures (Mo-Kα radiation, R₁ < 0.05) .
  • Synthetic protocols : NaNO₂/HCl nitrosation (1:1 molar ratio, 0°C) .
  • Toxicity screening : OECD Guidelines 471 (Ames test), 489 (Comet assay) .

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